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Compound of Interest

Compound Name: ADL 08-0011-d5

Cat. No.: B1158826 Get Quote

Executive Summary
ADL 08-0011-d5 is the deuterated isotopolog of ADL 08-0011, the primary pharmacologically

active metabolite of the peripherally acting mu-opioid receptor antagonist (PAMORA)

Alvimopan.[1]

While Alvimopan is the administered prodrug-like agent, ADL 08-0011 exhibits significantly

higher affinity for the mu-opioid receptor (MOR). Consequently, ADL 08-0011-d5 serves a

critical role in the "Therapeutic Application" pipeline not as a direct treatment, but as the gold-

standard internal standard (IS) required for the precise quantification of systemic opioid

antagonism. Its application is essential for validating safety in renal impairment and

understanding the gut-microbiota-dependent activation of PAMORAs.

Key Technical Profile:

Analyte: ADL 08-0011 (Metabolite 1)[1][2][3]

Isotopolog: ADL 08-0011-d5 (Phenyl-d5 labeled)

Therapeutic Class: Peripheral Mu-Opioid Receptor Antagonist (PAMORA)

Primary Utility: Bioanalytical quantification (LC-MS/MS), Pharmacokinetic (PK) validation,

and Metabolic stability profiling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1158826?utm_src=pdf-interest
https://www.benchchem.com/product/b1158826?utm_src=pdf-body
https://www.axios-research.com/alvimopan
https://www.benchchem.com/product/b1158826?utm_src=pdf-body
https://www.axios-research.com/alvimopan
https://www.pharmaffiliates.com/en/adl-08-0011-d5-pasti004240.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2730789/
https://www.benchchem.com/product/b1158826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Mechanism & Pharmacology
To understand the utility of the d5 variant, one must first grasp the pharmacology of the parent

metabolite, ADL 08-0011. Unlike central opioid antagonists (e.g., Naloxone), ADL 08-0011 is

highly polar and peripherally restricted, preventing it from reversing centrally mediated

analgesia.

The Bioactivation Pathway
Alvimopan is unique among PAMORAs because its metabolism is microbiome-dependent. It

undergoes amide hydrolysis by gut bacteria to form ADL 08-0011.[4]

Parent Drug: Alvimopan (Low systemic absorption, acts locally).

Metabolic Event: Gut flora-mediated hydrolysis.[4]

Active Metabolite: ADL 08-0011 (Systemically absorbed, renal elimination, high MOR

affinity).

Receptor Affinity & Selectivity
ADL 08-0011 is a potent antagonist.[4] In competitive binding assays, it demonstrates superior

affinity compared to its parent.[3]

Compound Target Receptor Ki (nM)

Selectivity (vs.

,

)

ADL 08-0011 Mu-Opioid (MOR) 0.25 > 60-fold

Alvimopan Mu-Opioid (MOR) ~0.7 - 1.0 High

Methylnaltrexone Mu-Opioid (MOR) ~10 - 20 Moderate
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Therapeutic Insight: Because ADL 08-0011 has a Ki of 0.25 nM, even low systemic

concentrations can significantly impact peripheral opioid binding. Accurate measurement using

ADL 08-0011-d5 is therefore mandatory to prevent unintended systemic antagonism in

compromised patients.

Visualization: Metabolic & Analytical Workflow
The following diagram illustrates the formation of ADL 08-0011 and the integration of the d5

standard in the bioanalytical workflow.
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Figure 1: Pharmacokinetic pathway of Alvimopan/ADL 08-0011 and the bioanalytical insertion

point of the ADL 08-0011-d5 standard.

Applications in Therapeutic Development
The "therapeutic application" of ADL 08-0011-d5 lies in its utility as a tool to ensure the safe

and effective development of opioid antagonists.

Pharmacokinetic (PK) Monitoring in Renal Impairment
ADL 08-0011 is primarily eliminated via the kidneys. In patients with End-Stage Renal Disease

(ESRD) or severe impairment, circulating levels of this potent metabolite can rise dangerously,
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potentially increasing the risk of adverse events (though it does not cross the BBB, high

systemic levels are monitored for cardiovascular safety signals).

Protocol: Use ADL 08-0011-d5 as the Internal Standard (IS) in LC-MS/MS assays.

Why d5? Deuterated standards co-elute with the analyte but are mass-differentiated. They

perfectly compensate for matrix effects (ion suppression/enhancement) in complex plasma

samples derived from renally compromised patients.

Bioanalytical Protocol (LC-MS/MS)
For researchers establishing a quantification method, the following parameters are standard for

ADL 08-0011 detection using the d5 analog.

Parameter Specification

Instrumentation
UHPLC coupled to Triple Quadrupole MS (e.g.,

Sciex 6500+)

Ionization Electrospray Ionization (ESI), Positive Mode

MRM Transition (Analyte) m/z 368.2 → 174.1 (ADL 08-0011)

MRM Transition (IS) m/z 373.2 → 179.1 (ADL 08-0011-d5)

Column Phase
C18 Reverse Phase (High pH stability

recommended)

Mobile Phase Ammonium Bicarbonate (pH 10) / Acetonitrile

Investigating Gut-Microbiome Interactions
Since the formation of ADL 08-0011 is bacteria-dependent, variability in a patient's microbiome

(e.g., due to antibiotic use) alters therapeutic efficacy.

Application: Researchers use ADL 08-0011-d5 to quantify metabolite formation rates in ex

vivo fecal incubation studies.

Goal: To correlate specific bacterial strains with the capacity to hydrolyze Alvimopan into its

active form.
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Potential as a Standalone Therapeutic (Deuterated
Drugs)
While ADL 08-0011-d5 is currently a reference standard, the concept of deuterated

pharmacophores is a growing field (e.g., Deutetrabenazine).

Kinetic Isotope Effect (KIE): Replacing hydrogen with deuterium at metabolic "hotspots" can

slow down the rate of metabolism (CYP450 oxidation), extending the half-life of a drug.

Hypothesis for ADL 08-0011: If ADL 08-0011 were developed as a standalone IV drug for

acute ileus (bypassing the gut activation requirement of Alvimopan), deuteration at the

phenyl ring (as in the d5 standard) could theoretically reduce oxidative clearance, stabilizing

the drug in circulation.

Current Status: There are no active clinical trials for ADL 08-0011-d5 as a therapeutic agent;

it remains a high-purity research tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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